molecular formula C9H11BrClN B1291464 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 215798-19-9

6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1291464
CAS RN: 215798-19-9
M. Wt: 248.55 g/mol
InChI Key: ACCAGQFPUZGNNN-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a brominated derivative of tetrahydroisoquinoline, a structural motif found in various natural products and pharmaceuticals. The presence of the bromine atom makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with potential biological activity.

Synthesis Analysis

The synthesis of brominated tetrahydroisoquinolines can be achieved through various methods. One approach involves copper-catalyzed aerobic cyclizations of tetrahydroisoquinolines with bromoketones and alkenes, which allows for the formation of 5,6-dihydropyrrolo[2,1-a]isoquinolines under eco-friendly conditions and with a broad substrate scope . Another method includes the Knorr synthesis, which is a two-step process starting from bromoaniline and involves condensation with β-keto esters followed by cyclization to yield 6-bromoquinolin-2(1H)-one . Additionally, brominated tetrahydroisoquinolines have been isolated from natural sources such as the red alga Rhodomela confervoides, indicating the possibility of biosynthetic pathways for these compounds .

Molecular Structure Analysis

The molecular structure of 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is characterized by the presence of a tetrahydroisoquinoline core with a bromine atom at the 6-position. The structure of related brominated compounds has been elucidated using spectroscopic methods such as HRMS and 2D NMR, which are essential for confirming the identity and purity of these molecules .

Chemical Reactions Analysis

Brominated tetrahydroisoquinolines can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For instance, they can participate in nucleophilic substitution reactions, as demonstrated by the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an intermediate for anti-cancer drugs . Arylation of the sp3 C-H bond of tetrahydroisoquinolines has also been achieved using DDQ-mediated oxidation, showcasing the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride would include its solubility in various solvents, melting point, and stability under different conditions. These properties are crucial for handling the compound during synthesis and for its application in further chemical transformations. The reactivity of the bromine atom also plays a significant role in its chemical behavior, influencing its participation in coupling reactions and its potential as a synthetic intermediate .

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that has been investigated for its potential in various chemical synthesis processes. For example, Zlatoidský and Gabos (2009) described its synthesis through reductive amination of Schiff's bases, highlighting its role in the formation of complex organic compounds (Zlatoidský & Gabos, 2009). Additionally, Şahin et al. (2008) studied the bromination reaction of tetrahydroquinoline, leading to the synthesis of 6-bromo-1,2,3,4-tetrahydroquinoline derivatives, which demonstrates its versatility in creating various quinoline derivatives (Şahin et al., 2008).

Pharmaceutical Research

In pharmaceutical research, 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives have shown potential in various therapeutic areas. Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of a series of synthesized tetrahydroisoquinoline alkaloid derivatives, which includes studies related to 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (Azamatov et al., 2023). Moreover, Mohler et al. (2006) discovered the antiglioma activity of certain tetrahydroisoquinoline (THI) derivatives, implying the potential use of these compounds in cancer therapy (Mohler et al., 2006).

Analgesic and Anti-Inflammatory Effects

Rakhmanova et al. (2022) studied the analgesic and anti-inflammatory effects of a derivative of 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride, demonstrating its potential in pain management and inflammation reduction (Rakhmanova et al., 2022).

Antimalarial Potential

The compound's derivatives have also been explored for their antimalarial properties. Hanna et al. (2014) synthesized and evaluated 1-aryl-6-hydroxy-tetrahydroisoquinoline analogues, showing moderate to high antiplasmodial activity, indicating the potential of these derivatives in treating malaria (Hanna et al., 2014).

Mechanism of Action

Isoquinoline alkaloids, which include 1,2,3,4-tetrahydroisoquinolines (THIQ), exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral . The hazard statements include H302 .

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride and its analogs may have potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCAGQFPUZGNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626581
Record name 6-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

215798-19-9
Record name 6-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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